molecular formula C24H29N3O4 B12487059 Ethyl 3-(butanoylamino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Ethyl 3-(butanoylamino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Cat. No.: B12487059
M. Wt: 423.5 g/mol
InChI Key: DRLBYLYQFVWKMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-BUTANAMIDOBENZOATE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique structure, which includes a benzoylpiperazine moiety and a butanamidobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-BUTANAMIDOBENZOATE typically involves multi-step organic reactions. One common synthetic route includes the acylation of piperazine with benzoyl chloride, followed by the esterification of the resulting intermediate with ethyl 4-aminobenzoate. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-BUTANAMIDOBENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-BUTANAMIDOBENZOATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-BUTANAMIDOBENZOATE involves its interaction with specific molecular targets. The benzoylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various signaling pathways, leading to the compound’s observed biological effects .

Properties

Molecular Formula

C24H29N3O4

Molecular Weight

423.5 g/mol

IUPAC Name

ethyl 4-(4-benzoylpiperazin-1-yl)-3-(butanoylamino)benzoate

InChI

InChI=1S/C24H29N3O4/c1-3-8-22(28)25-20-17-19(24(30)31-4-2)11-12-21(20)26-13-15-27(16-14-26)23(29)18-9-6-5-7-10-18/h5-7,9-12,17H,3-4,8,13-16H2,1-2H3,(H,25,28)

InChI Key

DRLBYLYQFVWKMY-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=C(C=CC(=C1)C(=O)OCC)N2CCN(CC2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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